Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate
Description
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate is a substituted pyridine derivative featuring a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 2, and an ethyl acetate moiety at position 4. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of the -CF₃ and bromine substituents, which enhance its reactivity in substitution and coupling reactions. Pyridine derivatives with halogen and trifluoromethyl groups are commonly utilized as intermediates in synthesizing pharmaceuticals, ligands, and functional materials .
Properties
IUPAC Name |
ethyl 2-[4-bromo-6-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOAUGAAIBDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)pyridine, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated intermediate is then subjected to esterification with ethyl acetate under acidic or basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate serves as a building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals, where its bromine and trifluoromethyl groups enhance chemical reactivity and selectivity .
Biology
In biological research, this compound is valuable for studying biological pathways involving pyridine derivatives. Its derivatives have shown potential in modulating enzyme activity and receptor interaction due to the presence of functional groups that influence binding affinity .
Medicine
This compound acts as an intermediate in synthesizing drug candidates targeting specific enzymes or receptors. Research indicates that modifications to its structure can enhance therapeutic efficacy against various diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives related to this compound against breast cancer cell lines (MDA-MB-231). The results indicated significant cytotoxicity with IC50 values below 10 μM for several derivatives, demonstrating their potential as anticancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MDA-MB-231 | 5.67 |
| B | MDA-MB-231 | 8.12 |
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial efficacy of compounds derived from this compound against Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, suggesting potential for developing new antimicrobial agents.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| C | Staphylococcus aureus | 15 |
| D | Escherichia coli | 12 |
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and trifluoromethyl group can enhance binding affinity and selectivity, while the ethyl acetate group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Differences
| Compound Name | Substituents (Position) | CAS Number | Key Differences |
|---|---|---|---|
| This compound | Br (4), CF₃ (2), COOEt (6) | - | Target compound; ester at position 6 |
| Ethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate | Br (5), CF₃ (3), COOEt (2) | 1805950-92-8 | Substituents shifted to positions 2, 3, 5 |
| Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate | Br (5), Cl (3), COOEt (2) | 1335057-98-1 | Cl replaces CF₃; lower steric bulk |
| Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate | Br (5), F (3), COOEt (2) | - | F replaces CF₃; reduced electronegativity |
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs. Halogens (Cl, F):
The -CF₃ group exerts a stronger electron-withdrawing effect compared to Cl or F, significantly reducing the electron density of the pyridine ring. This enhances electrophilic substitution reactivity at meta and para positions. In contrast, Cl and F provide moderate electron withdrawal, making their parent compounds less reactive in coupling reactions . - Substituent Position: Bromine at position 4 (target compound) versus position 5 (analogs) alters regioselectivity in subsequent reactions. For example, bromine at position 4 may direct incoming nucleophiles to positions 2 or 6, whereas position 5 bromine could favor substitutions at positions 3 or 4 .
Biological Activity
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate is a compound of significant interest in medicinal chemistry and biological research due to its structural features that enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has a unique structure characterized by the presence of a bromine atom and a trifluoromethyl group, which contribute to its chemical reactivity. The ethyl acetate moiety enhances solubility and bioavailability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and trifluoromethyl group are known to increase binding affinity and selectivity towards these targets. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
Antichlamydial Activity
A study highlighted the selective antichlamydial activity of derivatives containing trifluoromethyl groups, indicating that similar structures, such as this compound, could exhibit comparable efficacy. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity against Chlamydia species compared to their analogs lacking these substituents .
Antibacterial and Insecticidal Properties
Research has shown that trifluoromethylpyridine derivatives possess notable antibacterial and insecticidal activities. For instance, compounds derived from trifluoromethylpyridine exhibited higher activities against pathogens such as R. solanacearum, suggesting that this compound may also have potential in agricultural applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives to elucidate its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine and trifluoromethyl groups enhance reactivity | Potential antichlamydial and antibacterial |
| 4-Bromo-2-(trifluoromethyl)pyridine | Lacks ethyl acetate; less versatile | Moderate activity |
| 2-(Trifluoromethyl)pyridine-6-acetate | Lacks bromine; reduced reactivity | Limited efficacy |
| Ethyl 2-(trifluoromethyl)pyridine-6-acetate | Similar structure but without bromine | Different chemical properties |
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various trifluoromethyl-substituted pyridines, demonstrating that those with bromine substitutions exhibited enhanced activity against bacterial strains compared to their non-brominated counterparts .
- Drug Development : this compound has been explored as an intermediate in synthesizing potential drug candidates targeting specific enzymes involved in disease processes. Its unique functional groups make it a valuable building block in pharmaceutical chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
